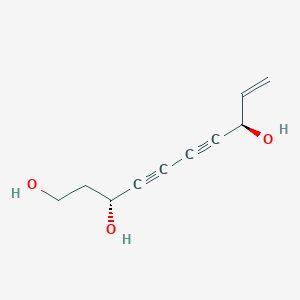

9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)-

Description

Contextualization within Natural Products Chemistry and Polyketide Biosynthesis

Natural products possessing carbon-carbon triple bonds (alkynes) and, more specifically, conjugated systems of alternating single and triple bonds (polyynes), are found in a diverse range of organisms, including plants, fungi, bacteria, and marine life. nih.govnih.govnih.gov These compounds are often characterized by their chemical instability and a wide spectrum of biological activities. nih.govacademie-sciences.fr The polyol-polyyne motif, which combines the rigid, linear polyyne chain with multiple hydroxyl (alcohol) groups, introduces stereochemical complexity and influences the molecule's solubility and interactions with biological targets.

The biosynthesis of many such compounds is rooted in the polyketide pathway. Polyketide synthases (PKSs) are large, multi-domain enzymes that construct complex carbon chains in an assembly-line fashion. youtube.comyoutube.com Typically, PKSs catalyze condensation reactions using simple acyl-CoA precursors, followed by a variable series of reductive and dehydrative modifications. nih.govyoutube.com While often associated with the production of aromatic or fully saturated chains, specific subfamilies of PKSs are capable of generating the unsaturation required for polyene and, ultimately, polyyne formation. nih.gov The biosynthesis of acetylenic bonds is thought to occur via mechanisms like oxidative dehydrogenation (desaturation) of fatty acid precursors. nih.gov

Historical Development of Research on Polyynes and Polyols in Academic Disciplines

The study of acetylene-containing natural products dates back to the 19th century, with the first isolation of a polyyne, dehydromatricaria ester, occurring in 1826. wikipedia.org However, it was the mid-20th century that saw a surge in the discovery and characterization of these compounds. nih.gov Early synthetic efforts to construct the polyyne framework relied heavily on copper-catalyzed oxidative coupling reactions, such as the Glaser coupling developed in 1869. nih.govwikipedia.org

The last few decades have marked a "renaissance" in the field, driven by the advent of modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and advanced asymmetric synthesis techniques. nih.govresearchgate.net These tools have enabled chemists to tackle the synthesis of highly unstable and stereochemically complex polyyne natural products. academie-sciences.frresearchgate.net Concurrently, advances in genomic sequencing have revolutionized the discovery of natural products by allowing researchers to identify biosynthetic gene clusters (BGCs) responsible for producing polyynes, even before the molecule itself is isolated. nih.gov This "genome mining" approach has revealed a vast, previously untapped diversity of bacterial polyynes. nih.govrsc.org

Rationale for In-Depth Academic Investigation of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol

The specific compound (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol has been reported in the plant Artemisia monosperma. nih.govnih.gov While detailed research on this particular molecule is limited in publicly accessible literature, the rationale for its investigation can be inferred from the study of structurally similar compounds, particularly other C10 and C17 polyacetylenes.

The academic interest in molecules like (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol stems from several key areas:

Structural Novelty and Synthetic Challenge: The combination of a diyne, a terminal alkene, and two stereochemically defined alcohol groups presents a significant synthetic challenge. Developing efficient and stereoselective routes to such molecules advances the field of organic synthesis. academie-sciences.fr

Biosynthetic Intrigue: Understanding how organisms construct such a precise arrangement of functional groups provides insight into the capabilities of enzymes like PKSs and the evolution of metabolic pathways. nih.govnih.gov

Biological Activity: Many polyyne natural products exhibit potent biological activities. nih.govacademie-sciences.fr For instance, related C17 polyacetylenes like falcarinol (B191228) and falcarindiol (B120969), found in common vegetables like carrots, have demonstrated anti-inflammatory, cytotoxic, and anti-cancer properties in preclinical studies. nih.govsdu.dktaylorandfrancis.comrsc.org Investigating novel polyynes like (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol is a logical step in the search for new bioactive compounds. The presence of multiple hydroxyl groups, as in this triol, can significantly modulate biological activity and pharmacokinetic properties compared to less functionalized analogs.

The study of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol, therefore, serves as a case study within the broader exploration of polyyne natural products, with implications for synthetic chemistry, biosynthesis, and the discovery of new biologically active agents.

Compound Data

Below are the key identifiers and computed physical properties for the subject compound.

Table 1: Chemical Identifiers for (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol

| Identifier Type | Value | Source |

| IUPAC Name | (3R,8R)-dec-9-en-4,6-diyne-1,3,8-triol | PubChem nih.govnih.gov |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem nih.gov |

| CAS Number | 152639-44-8 (Note: PubChem lists 693288-19-6 as a related CAS) | User-provided, PubChem nih.govnih.gov |

| InChIKey | HCTNZAAVSRVKLJ-ZJUUUORDSA-N | PubChem nih.gov |

| Canonical SMILES | C=CC@HO | PubChem nih.gov |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | PubChem nih.govnih.gov |

| XLogP3 | -0.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

693288-19-6 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(3R,8R)-dec-9-en-4,6-diyne-1,3,8-triol |

InChI |

InChI=1S/C10H12O3/c1-2-9(12)5-3-4-6-10(13)7-8-11/h2,9-13H,1,7-8H2/t9-,10+/m1/s1 |

InChI Key |

HCTNZAAVSRVKLJ-ZJUUUORDSA-N |

Isomeric SMILES |

C=C[C@H](C#CC#C[C@@H](CCO)O)O |

Canonical SMILES |

C=CC(C#CC#CC(CCO)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Mechanistic Enzymology of 3r,8r 9 Decene 4,6 Diyne 1,3,8 Triol

Identification and Characterization of the Biosynthetic Origin and Producing Organisms

(3R,8R)-9-Decene-4,6-diyne-1,3,8-triol has been identified as a natural product in Artemisia monosperma, a plant belonging to the Asteraceae family. nih.gov The Asteraceae family is a rich source of polyacetylenes, with over 1100 different compounds identified. nih.govresearchgate.net While many polyacetylenes are C17 or C18 compounds, shorter-chain polyacetylenes, including C10 derivatives, are also found, particularly within the genus Artemisia. mdpi.comresearchgate.net The biosynthetic origin of these compounds is not from the typical polyketide synthase (PKS) machinery but rather from the fatty acid biosynthetic pathway. nih.gov Isotopic tracer experiments have demonstrated that the majority of these compounds are derived from fatty acid and polyketide precursors. nih.govnih.gov Specifically, the C18 fatty acid, oleic acid, serves as a primary precursor. mdpi.comresearchgate.net Fungi have also been noted as producers of C7, C8, C9, and C10 polyacetylenes, suggesting that the biosynthetic machinery for these compounds has evolved in different kingdoms of life. nih.gov

Genetic Analysis of the Biosynthetic Gene Cluster (BGC) Responsible for (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol Production

The biosynthesis of specialized metabolites like polyacetylenes is often encoded by a set of genes located in close proximity on a chromosome, known as a biosynthetic gene cluster (BGC). While the specific BGC for (3R,8R)-9-decene-4,6-diyne-1,3,8-triol in Artemisia monosperma has not been fully characterized, studies on related polyacetylenes in other plants provide a model for its likely composition. mdpi.comnih.gov For instance, BGCs for the production of the C17 polyacetylene falcarindiol (B120969) have been identified in tomato (Solanum lycopersicum) and carrot (Daucus carota). plantae.orgnih.gov

These clusters typically contain genes encoding the key enzymes required for the pathway, such as fatty acid desaturases (FADs) and acetylenases. nih.gov In carrot, a large family of 24 genes encoding FAD2 (Δ12 oleic acid desaturase)-type enzymes has been identified, some of which are co-expressed with polyacetylene accumulation. nih.gov It is hypothesized that the BGC for C10 polyacetylenes in Artemisia would similarly contain a suite of genes for desaturases, acetylenases, and oxidative enzymes responsible for chain shortening and hydroxylation. The clustering of these genes facilitates their co-regulation and the efficient production of the final natural product.

Elucidation of Precursor Incorporation and Initial Chain Assembly Mechanisms

The biosynthesis of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol begins with a C18 fatty acid precursor, oleic acid, which is a product of primary metabolism. The initial steps of the pathway involve the desaturation of oleic acid to linoleic acid, followed by the conversion of linoleic acid to crepenynic acid. This latter step, the formation of the first triple bond, is a hallmark of polyacetylene biosynthesis in plants. mdpi.comresearchgate.net

A key transformation in the biosynthesis of C10 polyacetylenes is the shortening of the carbon chain from a C18 or C17 intermediate. It has been proposed that this occurs via an oxidative cleavage mechanism. nih.gov One plausible hypothesis involves a Baeyer-Villiger-like oxidation. nih.gov In this scenario, a keto group is introduced into the fatty acid chain, which is then oxidized by a Baeyer-Villiger monooxygenase (BVMO), leading to the insertion of an oxygen atom and subsequent cleavage of the carbon-carbon bond to yield a shorter-chain carboxylic acid or ester. researchgate.netresearchgate.net This chain-shortened intermediate is then further modified to produce the final C10 polyacetylene.

Enzymatic Transformations Leading to the Polyol Scaffold

The formation of the 1,3,8-triol scaffold of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol requires specific enzymatic hydroxylations and reductions.

Stereoselective Reductions and Hydroxyl Group Installation

The installation of hydroxyl groups at positions C-3 and C-8, and the reduction to the alcohol at C-1, are critical steps in the formation of the final product. These hydroxylations are likely catalyzed by cytochrome P450 monooxygenases or other hydroxylases that are part of the polyacetylene BGC. mdpi.com The stereochemistry of these hydroxyl groups, specifically the (3R,8R) configuration, is determined by the high stereoselectivity of these enzymes.

Functionally divergent desaturases, which are related to the FAD2 family, have been shown to possess hydroxylase activity in addition to their desaturase or acetylenase functions. researchgate.net This suggests that a single enzyme could potentially catalyze multiple steps in the pathway. The reduction of a carboxylic acid or aldehyde intermediate to the primary alcohol at C-1 is likely carried out by a fatty acyl-CoA reductase (FAR) or a similar reductase enzyme. nih.gov The stereospecificity of the enzymes involved is crucial for the biological activity of the final molecule.

Role of Specific Polyketide Synthase (PKS) Domains

While polyacetylenes share some structural similarities with polyketides, their biosynthesis does not typically involve the iterative action of a polyketide synthase (PKS) for the formation of the carbon backbone. nih.gov Instead, the pathway is rooted in the modification of a pre-existing fatty acid. Therefore, the canonical PKS domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) as part of a large modular enzyme are not directly responsible for the chain elongation in the biosynthesis of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol. The biosynthesis is more accurately described as a fatty acid-derived pathway.

Formation of the Conjugated Diyne System

The characteristic conjugated diyne system (two adjacent triple bonds) of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol is formed through a series of desaturation and acetylenase reactions on the fatty acid chain. Following the formation of crepenynic acid (which contains one triple bond), further desaturation steps introduce additional double and triple bonds. mdpi.com

The enzymes responsible are FAD2-like desaturases and acetylenases. These enzymes act sequentially on the fatty acid chain, which is typically esterified to a glycerolipid within the endoplasmic reticulum membrane. The precise positioning of the triple bonds at C-4 and C-6 is dictated by the regioselectivity of these enzymes. The final step in the formation of the conjugated system is likely the creation of the C-4,5 triple bond, which would result in the conjugated diyne moiety.

Desaturase and Acetylenase Enzyme Action

The biosynthesis of polyacetylenic compounds, including (3R,8R)-9-decene-4,6-diyne-1,3,8-triol, originates from common fatty acid precursors. nih.govnih.gov The initial and critical steps in the biosynthetic cascade are catalyzed by a specialized class of enzymes known as fatty acid desaturases (FADs) and acetylenases. mdpi.com These enzymes are frequently members of the FAD2 gene family, which displays remarkable functional diversity in plants and fungi, encoding enzymes that can introduce double bonds (desaturases), triple bonds (acetylenases), or other functionalities like hydroxyl or epoxy groups onto fatty acid chains. nih.gov

The generally accepted pathway begins with oleic acid (C18:1). mdpi.comnih.gov A Δ12-oleate desaturase, a FAD2-type enzyme, first introduces a double bond at the C-12 position of oleic acid to produce linoleic acid (C18:2). nih.govoup.com Subsequently, a closely related but functionally distinct enzyme, a Δ12-fatty acid acetylenase, acts on linoleic acid. nih.govnih.gov This enzyme catalyzes the conversion of the existing C-12 double bond into a carbon-carbon triple bond, yielding crepenynic acid (9Z-octadecen-12-ynoic acid), which is considered a key intermediate in the biosynthesis of many polyacetylenes. nih.govmdpi.comnih.gov

Studies involving the cloning and characterization of these enzymes, for instance from Bidens pilosa and carrot (Daucus carota), have confirmed their sequential action. mdpi.comoup.com While Δ12-oleate desaturase and Δ12-fatty acid acetylenase share sequence homology, particularly conserved histidine box motifs characteristic of membrane-bound desaturases, subtle differences in their amino acid sequences dictate their different catalytic activities. nih.govnih.gov Further modifications, including additional desaturations, hydroxylations, and chain-shortening events, then tailor the crepenynic acid backbone to produce the vast diversity of naturally occurring polyacetylenes. nih.govlth.se

Mechanistic Insights into Carbon-Carbon Triple Bond Formation

The precise enzymatic mechanism for converting a carbon-carbon double bond into a triple bond has been a subject of significant investigation. The predominant and most supported model is one of oxidative dehydrogenation, which is mechanistically similar to desaturation. nih.gov This process is catalyzed by the aforementioned acetylenase enzymes, which are evolutionarily related to fatty acid desaturases. nih.govnih.gov

The proposed mechanism involves the following key steps:

Enzyme-Substrate Binding : The fatty acid substrate, such as linoleic acid, binds to the active site of the acetylenase. nih.gov

Hydrogen Abstraction : The enzyme, a non-heme iron-containing protein, utilizes molecular oxygen and an electron donor (typically NADH or NADPH) to activate the C-C bond. nih.gov It is proposed to proceed via a stepwise removal of two hydrogen atoms from the adjacent carbons of the double bond. nih.gov

Triple Bond Formation : This two-electron oxidation results in the formation of the alkyne functionality. nih.govnih.gov This confirmed that desaturation-like chemistry is the major reaction for alkyne bond formation in this pathway. nih.gov

An alternative, earlier hypothesis for triple bond formation involved a decarboxylative enol elimination mechanism. nih.gov This model suggested that acetylenic groups could be installed during de novo fatty acid biosynthesis from acylmalonate derivatives. nih.gov However, extensive isotopic labeling experiments and the successful cloning and functional characterization of desaturase-like acetylenases have provided strong evidence in favor of the oxidative dehydrogenation (desaturation) model as the primary route for the biosynthesis of fatty acid-derived polyacetylenes. nih.govoup.com

Stereochemical Control and Regioselectivity within the Biosynthetic Cascade

The biosynthesis of complex natural products like (3R,8R)-9-decene-4,6-diyne-1,3,8-triol is characterized by remarkable stereochemical and regiochemical precision. This control is exerted by the specific enzymes involved at each step of the biosynthetic pathway.

Regioselectivity is evident from the very first steps. The desaturase and acetylenase enzymes exhibit strict control over the position of modification on the fatty acid chain. nih.gov For example, Δ12-desaturases and acetylenases specifically act at the C-12 position of an 18-carbon fatty acid. mdpi.comnih.gov Further downstream, other modifying enzymes, such as hydroxylases, demonstrate regioselectivity by introducing hydroxyl groups at specific carbons, which ultimately dictates the final structure of the triol.

Stereochemical control is crucial for defining the three-dimensional architecture of the molecule, such as the (3R,8R) configuration of the hydroxyl groups in the target compound. This control is governed by the inherent stereospecificity of the enzymes involved, particularly reductases. In analogous pathways like polyketide biosynthesis, ketoreductase (KR) domains are responsible for reducing β-keto groups to hydroxyl groups. nih.gov The specific conformation of the KR active site dictates whether an (R)- or (S)-hydroxyl is formed, and this stereospecificity is an intrinsic property of the enzyme domain. nih.gov It is highly probable that similar reductase enzymes are responsible for establishing the (3R) and (8R) stereocenters in the biosynthesis of 9-decene-4,6-diyne-1,3,8-triol.

Furthermore, the acetylenase enzymes themselves can exhibit stereoselectivity. Studies on the Δ12 acetylenase from Crepis alpina showed that when desaturating oleate, it produced both 9(Z),12(E)- and 9(Z),12(Z)-octadecadienoates. However, only the 12(Z) isomer could be further converted to the acetylenic product, crepenynate, indicating a strict stereochemical requirement for the subsequent reaction. nih.gov This highlights how enzymatic control at multiple levels ensures the precise three-dimensional structure of the final polyacetylene product.

Strategies for Heterologous Expression and Pathway Reconstruction for Mechanistic Study

Heterologous expression, the process of introducing genes from one organism into a more tractable host, is a powerful strategy for elucidating biosynthetic pathways and studying enzyme mechanisms. rsc.orgrsc.org This approach is particularly valuable for polyacetylene biosynthesis, where native producers may be difficult to cultivate or genetically manipulate. nih.gov

Commonly used heterologous hosts include:

Yeast (Saccharomyces cerevisiae) : As a simple eukaryote, yeast is an excellent host for expressing membrane-bound enzymes from plants and fungi, such as desaturases and acetylenases. oup.comnih.gov It provides the necessary cellular environment (e.g., endoplasmic reticulum) for proper protein folding and function.

Plants (Arabidopsis thaliana) : Expressing candidate genes in a model plant like Arabidopsis allows for in vivo functional testing and analysis of the resulting metabolic profile. oup.complantae.org

Bacteria (Escherichia coli, Streptomyces sp.) : While often more challenging for eukaryotic genes, bacterial hosts are used for producing large quantities of soluble enzymes for in vitro biochemical assays. Streptomyces is a particularly suitable host for polyketide and fatty acid-derived pathways. nih.gov

The general workflow for pathway reconstruction involves identifying candidate genes (often through bioinformatics), cloning them into suitable expression vectors, and transforming them into the chosen host. nih.gov By expressing genes individually or in combination, researchers can verify the function of each enzyme. For example, expressing a candidate acetylenase gene in yeast fed with linoleic acid and detecting the production of crepenynic acid confirms the enzyme's function. oup.com This "bottom-up" reconstruction allows for a step-by-step validation of the entire biosynthetic cascade, providing definitive mechanistic insights that are difficult to obtain from studies in the native organism alone. nih.govnih.gov

Bioinformatic and Chemoinformatic Approaches to Biosynthetic Pathway Prediction

The rapid advancement of genome sequencing has made bioinformatic and chemoinformatic tools indispensable for discovering and characterizing natural product biosynthetic pathways. nih.govresearchgate.net

Bioinformatics focuses on analyzing genomic and transcriptomic data to identify potential biosynthetic gene clusters (BGCs). researchgate.net In fungi and bacteria, genes for a specific metabolic pathway are often physically clustered together in the genome, which simplifies their identification. nih.govnih.gov

Tools for BGC Prediction : Software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BAGEL are widely used to mine microbial genomes for BGCs. researchgate.net These tools use hidden Markov models to identify "signature" genes, such as polyketide synthases (PKSs) or fatty acid desaturases, and then predict the boundaries of the entire cluster. researchgate.net

Pathway Databases : Resources like KEGG (Kyoto Encyclopedia of Genes and Genomes) and BioCyc provide vast collections of curated pathways and enzyme information. nih.govyoutube.com Researchers can compare predicted genes from a BGC against these databases to hypothesize the function of each enzyme and reconstruct a putative pathway. nih.govnih.gov

Chemoinformatics involves the computational analysis of chemical structures to predict properties, diversity, and potential bioactivity. nih.govresearchgate.net By creating databases of known polyacetylenes, researchers can analyze their structural features, such as chain length, degree of unsaturation, and functional group placement. researchgate.net This chemical information, when correlated with genomic data, can help link a specific BGC to the production of a particular class of compounds. This integrated "genome mining" approach accelerates the discovery of novel natural products and the elucidation of their biosynthetic origins. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 3r,8r 9 Decene 4,6 Diyne 1,3,8 Triol

Determination of Absolute Configuration of Chiral Centers (C3, C8)

The unambiguous assignment of the absolute configuration of the stereogenic centers at C3 and C8 in (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol is a critical step in its structural characterization. This is often a non-trivial task for flexible acyclic molecules, requiring a combination of advanced spectroscopic and computational methods.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) coupled with Quantum Chemical Calculations

Chiroptical spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for determining the absolute configuration of chiral molecules. nih.gov When combined with quantum chemical calculations, it provides a robust method for stereochemical assignment. digitellinc.com

For a molecule like (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol, which possesses chromophores such as the ene-diyne system, Electronic Circular Dichroism (ECD) spectroscopy can be particularly informative. The process involves recording the experimental ECD spectrum of the natural product and comparing it with the theoretically calculated spectra for all possible stereoisomers.

The computational workflow typically involves:

Conformational Search: A thorough conformational search for each possible stereoisomer ((3R,8R), (3S,8S), (3R,8S), and (3S,8R)) is performed using molecular mechanics (MM) or semi-empirical methods.

Geometry Optimization and Energy Calculation: The low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT), such as B3LYP/6-31G*. hebmu.edu.cndoi.org

ECD and VCD Spectra Calculation: Time-dependent DFT (TD-DFT) is used to calculate the ECD spectra for the optimized conformers of each stereoisomer. For VCD, the vibrational frequencies and rotational strengths are calculated.

Boltzmann Averaging: The calculated spectra of the individual conformers are Boltzmann-averaged according to their relative free energies to generate the final theoretical spectrum for each stereoisomer.

The absolute configuration is assigned by identifying the theoretical spectrum that best matches the experimental one. A good correlation between the experimental and the calculated spectrum for the (3R,8R)-isomer would confirm its absolute configuration.

Table 1: Hypothetical ECD and VCD Data for Stereochemical Assignment of 9-Decene-4,6-diyne-1,3,8-triol This table presents hypothetical data for illustrative purposes.

| Stereoisomer | Calculated ECD λmax (nm) and Δε | Calculated VCD (cm⁻¹) and ΔA | Experimental Correlation |

|---|---|---|---|

| (3R,8R) | 235 (+8.2), 250 (-5.6) | 1050 (+3.5 x 10⁻⁴), 1280 (-2.1 x 10⁻⁴) | High |

| (3S,8S) | 235 (-8.2), 250 (+5.6) | 1050 (-3.5 x 10⁻⁴), 1280 (+2.1 x 10⁻⁴) | Low |

| (3R,8S) | 238 (+3.1), 252 (+1.9) | 1045 (+1.2 x 10⁻⁴), 1285 (-0.8 x 10⁻⁴) | Low |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., Residual Dipolar Couplings (RDC), Residual Chemical Shift Anisotropy (RCSA), NOESY, J-based Analysis)

Advanced NMR techniques offer powerful alternatives and complementary data for stereochemical assignment, especially for flexible molecules where chiroptical methods might be challenging. digitellinc.com

J-based Configurational Analysis: This method relies on the measurement of scalar couplings (J-couplings), particularly three-bond proton-proton couplings (³JHH) and two- or three-bond carbon-proton couplings (²٬³JCH). These couplings are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By analyzing the coupling constants across the C3-C4 and C7-C8 bonds, it is possible to deduce the relative stereochemistry of the hydroxyl groups. For instance, larger coupling constants are typically observed for anti-periplanar relationships, while smaller couplings suggest a syn-clinal or gauche arrangement.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). For (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol, NOE correlations between protons on the chiral centers and adjacent protons can provide crucial information about their relative orientation in the predominant solution conformation.

Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropy (RCSA): For flexible molecules, obtaining a single set of NOE constraints can be insufficient. RDCs and RCSAs provide long-range structural information. digitellinc.com These parameters are measured in a weakly aligning medium, which induces a slight preferential orientation of the molecule relative to the external magnetic field. RDCs are exquisitely sensitive to the orientation of internuclear vectors relative to the magnetic field, while RCSAs depend on the orientation of the chemical shift tensor. By measuring a set of RDCs and RCSAs and fitting them to a structural model, it is possible to determine the relative orientation of distant parts of the molecule and thus the relative stereochemistry of the chiral centers.

Table 2: Representative NMR Data for the Stereochemical Analysis of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol This table presents hypothetical but realistic NMR data.

| NMR Parameter | Nuclei Involved | Observed Value | Structural Implication |

|---|---|---|---|

| ³J(H3,H4a) | H3, H4a | 7.5 Hz | Suggests a specific dihedral angle |

| ³J(H3,H4b) | H3, H4b | 3.2 Hz | Suggests a different dihedral angle |

| NOE | H3 / H8 | Weak | Proximity in certain conformations |

| ¹D(C3,H3) | C3, H3 | +12 Hz | Orientation of the C3-H3 bond |

Conformational Preferences and Dynamics of the Polyol-Polyyne Chain

The flexible polyol-polyyne chain of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol can adopt a multitude of conformations in solution. Understanding this conformational landscape is crucial for interpreting spectroscopic data and for any future studies on its biological activity.

Experimental Probing of Conformational Equilibria (e.g., via Solution NMR)

Solution NMR spectroscopy is a primary experimental tool for probing conformational equilibria. ncsu.edu Temperature-dependent NMR studies can reveal changes in chemical shifts and coupling constants, providing insights into the thermodynamics of conformational exchange. Furthermore, rotating-frame Overhauser effect spectroscopy (ROESY) can be used to distinguish between direct NOEs and those arising from spin diffusion in larger molecules, providing more accurate distance constraints.

Computational Modeling of Conformational Landscapes (e.g., Molecular Dynamics, DFT Calculations)

Computational methods are indispensable for mapping the conformational landscape of flexible molecules. hebmu.edu.cndoi.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing a detailed picture of its conformational flexibility. By running simulations in a solvent box, it is possible to observe the transitions between different conformational states and to identify the most populated conformers.

Density Functional Theory (DFT) Calculations: DFT calculations are used to accurately determine the energies of the various conformations identified through MD simulations or systematic conformational searches. doi.org By calculating the relative free energies of these conformers, a Boltzmann population distribution can be generated, which provides a quantitative measure of the likelihood of finding the molecule in a particular conformation at a given temperature.

Challenges in Structural Characterization of Flexible and Highly Unsaturated Natural Products

The structural elucidation of flexible and highly unsaturated natural products like (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol is fraught with challenges:

Conformational Flexibility: The presence of multiple rotatable bonds leads to a complex mixture of conformers in solution. Spectroscopic data represent an average over all these conformations, which can complicate their interpretation. digitellinc.com

Instability: Polyynes are often chemically unstable and can be sensitive to light, heat, and air, making their isolation and handling difficult. nih.gov

Low Abundance: Many natural products are isolated in very small quantities, which can preclude certain analytical techniques, such as those requiring derivatization or large sample amounts.

Spectral Overlap: In NMR spectra, the signals from protons in similar chemical environments within the flexible chain can overlap, making their assignment and the measurement of coupling constants challenging.

Ambiguity in Stereochemical Assignment: For acyclic systems, the application of empirical rules for stereochemical determination can be unreliable. The combination of multiple, often orthogonal, techniques is usually necessary for a confident assignment. nih.gov

Overcoming these challenges requires a multi-pronged approach, integrating advanced spectroscopic techniques with high-level computational modeling to build a comprehensive and accurate picture of the molecule's three-dimensional structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol |

Mechanistic Investigations of Biological Activities of 3r,8r 9 Decene 4,6 Diyne 1,3,8 Triol

Identification of Cellular and Subcellular Targets In Vitro

Direct studies identifying the specific cellular and subcellular targets of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol are not extensively documented in publicly available literature. However, research on other polyacetylenes from Artemisia species suggests that these compounds can induce apoptosis in various cancer cell lines. For instance, capillin (B1212586), another polyacetylene found in Artemisia monosperma, has been shown to induce apoptosis in human cancer cell lines. mdpi.com The apoptosis-inducing activity of related compounds suggests that mitochondria could be a key subcellular target. mdpi.com The essential oil of Artemisia vulgaris, containing various bioactive compounds, has been observed to induce mitochondria-dependent apoptosis in HL-60 leukemic cells.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol are yet to be fully elucidated. However, based on the activities of similar polyacetylenes, several mechanisms can be postulated.

Specific enzyme inhibition or activation profiles for (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol are not available. However, polyacetylenes, in general, are known to be reactive molecules that can interact with various enzymes. libretexts.org For example, some polyacetylenes have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory pathways. Extracts from Artemisia species have demonstrated inhibitory effects on enzymes like CYP2B6 and CYP3A4. While not directly attributable to the subject compound, this suggests a potential for enzyme interaction.

Interactive Data Table: Enzyme Inhibition by Related Compounds

| Compound/Extract | Target Enzyme | Observed Effect | Reference |

| Artemisinin | NF-κB | Inhibition | researchgate.netnih.gov |

| Artemisiae Iwayomogii Herba | iNOS, COX-2 | Inhibition of expression | nih.gov |

| Captopril (for comparison) | Angiotensin Converting Enzyme, Metalloproteinases | Inhibition | nih.gov |

There is no direct evidence from receptor binding and modulation studies for (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol in the reviewed literature. The structural characteristics of polyacetylenes, with their linear and rigid chains, could potentially allow for interactions with various receptor types, but this remains a speculative area requiring further investigation.

Studies on related compounds from Artemisia suggest that polyacetylenes can perturb key signaling cascades, particularly those involved in inflammation and apoptosis. A prominent pathway implicated is the nuclear factor-kappa B (NF-κB) signaling pathway. Artemisinin, a well-known compound from Artemisia annua, has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines. researchgate.netnih.gov Similarly, extracts from Artemisiae Iwayomogii have been found to regulate the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The potent apoptosis-inducing activity of the related polyacetylene capillin is reported to be mediated through the mitochondrial pathway. mdpi.com These findings suggest that (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol might also exert its biological effects through modulation of these critical cellular pathways.

Interactive Data Table: Effects on Signaling Pathways by Related Compounds

| Compound/Extract | Signaling Pathway | Effect | Reference |

| Artemisinin | NF-κB, MAPK | Inhibition | nih.gov |

| Artemisiae Iwayomogii Herba | NF-κB, MAPK | Regulation | nih.gov |

| Capillin | Mitochondrial Apoptosis Pathway | Induction | mdpi.com |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Detailed structure-activity relationship (SAR) studies focusing on the molecular interactions of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol are scarce. The presence of hydroxyl groups, a conjugated diyne system, and a terminal double bond are key structural features that likely contribute to its biological activity.

Contribution of Polyol and Polyyne Moieties to Bioactivity

The distinct biological activities of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol are intrinsically linked to the presence and interplay of its polyol and polyyne functional groups. The polyol portion of the molecule, characterized by multiple hydroxyl (-OH) groups, imparts significant hydrophilicity. This feature is crucial for its solubility in aqueous biological environments and facilitates interactions with polar surfaces of cellular macromolecules. The hydroxyl groups are capable of forming hydrogen bonds with amino acid residues within the active sites of enzymes or the binding pockets of receptors, thereby potentially modulating their activity.

Conversely, the polyyne moiety, which consists of a conjugated system of carbon-carbon triple bonds, is a key determinant of the compound's reactivity and cytotoxic potential. This electron-rich and structurally rigid feature is common in a class of natural products known for their potent biological effects. The conjugated diyne system can participate in various chemical reactions, including nucleophilic additions and cycloadditions, which can lead to the covalent modification of biological targets. Furthermore, such systems can be susceptible to oxidation, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The synergistic combination of the hydrophilic polyol chain and the reactive, hydrophobic polyyne segment results in an amphipathic molecule capable of traversing cellular membranes and engaging with a diverse array of intracellular targets.

Comparative Mechanistic Studies with Structurally Related Natural Products

To elucidate the mechanism of action of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol, researchers often draw comparisons with structurally analogous natural products. A prominent group of related compounds are the falcarindiol-type polyacetylenes, which also possess a polyyne chain and hydroxyl functionalities. For instance, falcarindiol (B120969) itself has been shown to exhibit potent cytotoxic and anti-inflammatory activities, with research suggesting it can induce apoptosis in cancer cells and modulate key signaling pathways. Comparative analyses indicate that while both (3R,8R)-9-decene-4,6-diyne-1,3,8-triol and falcarindiol-type compounds target similar general processes like cell viability, the specific molecular interactions and downstream effects can differ based on variations in chain length, degree of unsaturation, and the stereochemistry of the hydroxyl groups.

Another relevant class for comparison includes other C10 polyacetylenes isolated from various natural sources. These compounds, while sharing the same carbon backbone length, may differ in the number and position of their double and triple bonds, as well as the nature and location of their functional groups. These subtle structural distinctions can lead to significant differences in biological activity and mechanism. For example, the presence of an additional hydroxyl group or a shift in the position of the diyne moiety can alter the molecule's binding affinity for specific protein targets, leading to a modified pharmacological profile.

Table 1: Comparative Bioactivities of Structurally Related Polyynes

| Compound Name | Key Structural Features | Reported Biological Activities |

| (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol | C10 backbone, diyne, triol | Cytotoxicity, potential anti-inflammatory effects |

| Falcarindiol | C17 backbone, diyne, diol | Cytotoxicity, anti-inflammatory, induction of apoptosis |

| Panaxytriol | C17 backbone, diyne, triol | Neuroprotective, anti-proliferative |

Bioinformatic Approaches for Target Prediction and Mechanism Annotation

In the absence of extensive experimental data, bioinformatic tools offer a powerful avenue for predicting the molecular targets and annotating the potential mechanisms of action of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol. In silico methods, such as molecular docking and pharmacophore modeling, can be employed to screen the compound against large libraries of protein structures. These computational techniques predict the binding affinity and mode of interaction between the small molecule and potential protein targets, providing a prioritized list of candidates for experimental validation. For a molecule with the structural characteristics of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol, potential targets could include enzymes with nucleophilic residues in their active sites or proteins with well-defined hydrophobic channels that can accommodate the polyyne chain.

Furthermore, systems biology approaches that integrate genomic and proteomic data can help to build a more comprehensive picture of the compound's mechanism. By analyzing the changes in gene or protein expression in cells treated with the compound, researchers can identify the cellular pathways that are most significantly perturbed. For instance, an upregulation of genes involved in cellular stress responses or apoptosis, coupled with a downregulation of genes related to cell cycle progression, would suggest a pro-apoptotic mechanism. These differentially expressed genes can then be mapped onto known biological pathways using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) to construct a hypothetical model of the compound's mode of action.

Table 2: Bioinformatic Strategies for Mechanistic Elucidation

| Bioinformatic Approach | Application | Potential Insights for (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol |

| Molecular Docking | Prediction of binding to protein targets | Identification of potential interacting enzymes and receptors. |

| Pharmacophore Modeling | Identification of key structural features for activity | Understanding the essential functional groups for biological effect. |

| Gene/Protein Expression Analysis | Elucidation of affected cellular pathways | Revealing impacts on cell cycle, apoptosis, or inflammatory signaling. |

| Pathway Analysis (e.g., KEGG) | Visualization of a network of interactions | Constructing a model of the compound's overall mechanism of action. |

Chemical Derivatization, Probe Synthesis, and Analog Development for Mechanistic Research

Design and Synthesis of Chemically Modified Analogues of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol

The synthesis of chemically modified analogues of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol is crucial for structure-activity relationship (SAR) studies and for overcoming the limited availability of the natural product. mdpi.com A key strategy in the total synthesis of these analogues is the enantioselective construction of the chiral diynol moiety. mdpi.com

One successful approach involves a BINOL-promoted asymmetric diacetylene addition to aldehydes. mdpi.com This method allows for the creation of the two chiral centers with high selectivity. mdpi.com The general retrosynthetic analysis for falcarindiol (B120969) analogues starts with a protected diyne and suitable aldehydes. mdpi.com For instance, the synthesis can begin with the preparation of buta-1,3-diyn-1-yltriisopropylsilane. mdpi.com

Researchers have synthesized a variety of optically active falcarindiol analogues using a C2 symmetric (R)- and (S)-1,1'-binaphth-2-ol (BINOL) in combination with Ti(OⁱPr)4, zinc powder, and EtI. researchgate.net These synthetic analogues often feature modifications at the terminal position of the molecule. For example, the terminal double bond has been shown to be important for the anti-proliferative effects of some analogues. researchgate.net The introduction of different substituent groups, such as halogens (fluorine, chlorine, bromine) or functional groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3), is a common strategy in drug design to enhance biological activity. researchgate.net

| Analog | Key Synthetic Strategy | Notable Structural Feature | Reference |

|---|---|---|---|

| (3R,8S)-falcarindiol analogues | BINOL-promoted asymmetric diacetylene addition | Varied stereochemistry at C8 | mdpi.comresearchgate.net |

| Analogues with terminal modifications | Varying the aldehyde used in the key addition step | Replacement of the terminal vinyl group | researchgate.net |

Preparation of Bioconjugates for Target Validation and Affinity Purification

Bioconjugation is a key strategy for identifying the cellular targets of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol. This involves chemically linking the falcarindiol scaffold to a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorescent tag for imaging. The presence of alkyne groups in the falcarindiol structure makes it particularly amenable to "click chemistry," a set of powerful and reliable reactions for bioconjugation. mdpi.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction for creating stable bioconjugates. medchemexpress.com In this approach, the alkyne-containing falcarindiol can be reacted with an azide-modified binding partner (e.g., a resin for affinity chromatography) to facilitate the isolation and identification of target proteins. The versatility of click chemistry has been widely exploited in many fields, including drug discovery and material science. nih.gov

Synthesis of Photoaffinity Labels for Covalent Target Engagement

Photoaffinity labeling (PAL) is a powerful technique to identify the specific binding partners of a small molecule directly within a complex biological system. rsc.org This method involves designing a probe that incorporates a photoreactive group. nih.gov Upon irradiation with light of a specific wavelength, this group forms a highly reactive species that covalently crosslinks the probe to its binding target. nih.gov

Commonly used photoreactive moieties include diazirines, benzophenones, and aryl azides. enamine.net For (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol, a photoaffinity probe could be synthesized by modifying the scaffold to include one of these photolabile groups. The design of such a probe would aim to minimize structural perturbations to retain the original binding affinity for its target. The diazirine group is often favored due to its small size and the relatively unreactive nature of its photo-isomerization byproducts. researchgate.net These probes can help overcome challenges with weakly binding interactions by forming a permanent covalent bond, thus facilitating target identification. nih.gov

Development of Fluorescent Probes for Live-Cell Imaging and Localization Studies

To visualize the subcellular distribution of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol, fluorescent probes are developed. This involves covalently attaching a fluorophore to the falcarindiol molecule. The choice of fluorophore is critical and depends on the specific application, with properties like brightness, photostability, and spectral characteristics being important considerations. nih.gov

The synthesis of such probes can be achieved by modifying the falcarindiol scaffold to include a reactive handle for conjugation with a fluorescent dye. For instance, an amine-reactive dye could be coupled to a derivative of falcarindiol that has been functionalized with a carboxylic acid. Alternatively, the inherent alkyne groups of falcarindiol can be utilized for "clicking" on an azide-containing fluorophore. nih.gov These fluorescent probes allow for real-time imaging in living cells, providing valuable insights into the compound's localization and interaction with cellular structures. nih.gov

| Probe Type | Purpose | Key Chemical Feature | Enabling Technology |

|---|---|---|---|

| Bioconjugate (e.g., Biotinylated) | Target Validation and Affinity Purification | Biotin moiety | Click Chemistry, Amide Coupling |

| Photoaffinity Label | Covalent Target Engagement | Photoreactive group (e.g., Diazirine) | Photochemistry |

| Fluorescent Probe | Live-Cell Imaging | Fluorophore (e.g., BODIPY, Coumarin) | Fluorescence Microscopy |

Strategies for Site-Selective Functionalization of the (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol Scaffold

The polyfunctional nature of the (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol scaffold, with its multiple hydroxyl groups and reactive alkyne moieties, presents a challenge for chemical modification. Achieving site-selective functionalization is crucial for creating well-defined probes and analogues. nih.gov

Various strategies have been developed for the site-selective modification of complex molecules. rsc.org These often rely on the use of directing groups that can guide a catalyst to a specific C-H bond. researchgate.net For a molecule like falcarindiol, catalyst-controlled reactions can differentiate between the various hydroxyl groups or the carbons of the diyne system. nih.gov For example, chiral catalysts can be employed to selectively modify one hydroxyl group over others by forming a transient covalent bond with the substrate, creating a chiral pocket that directs the reaction to a specific site. nih.gov Such methods provide a powerful means to access specific derivatives that would be difficult to obtain through classical synthetic approaches. uni-muenchen.de

Application of Click Chemistry and Other Bioconjugation Techniques for Probe Assembly

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of modern bioconjugation and is highly applicable to the (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol scaffold. researchgate.net This reaction is characterized by its high efficiency, selectivity, and biocompatibility, allowing for the facile assembly of complex molecular probes under mild conditions. organic-chemistry.org

The diyne functionality within the falcarindiol structure serves as a ready handle for CuAAC reactions. By reacting an azide-modified reporter molecule (such as a fluorophore, a biotin tag, or a photo-crosslinker) with falcarindiol in the presence of a copper(I) catalyst, a stable triazole linkage is formed. organic-chemistry.orguni-muenchen.de This modular approach allows for the rapid generation of a diverse range of chemical probes for various biological investigations. mdpi.com Beyond CuAAC, other bioconjugation techniques, such as amide bond formation, can also be employed to attach probes to the hydroxyl groups of the falcarindiol molecule, provided that site-selective functionalization can be achieved.

Ecological and Chemoecological Significance of 3r,8r 9 Decene 4,6 Diyne 1,3,8 Triol

Role in Inter-species Chemical Communication

While direct evidence for the role of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol as a semiochemical in inter-species communication is not extensively documented, the broader class of polyacetylenes is known to mediate such interactions. In marine environments, sponges of the genus Callyspongia produce a variety of polyacetylenes, and these compounds can influence the behavior of other organisms. nih.gov For instance, some polyacetylenes from Callyspongia truncata have been shown to induce metamorphosis in the larvae of the ascidian Halocynthia roretzi. researchgate.net This suggests a potential role for related compounds in larval settlement and habitat selection, a critical aspect of the life cycle of many marine invertebrates.

In terrestrial ecosystems, plants from the Asteraceae family, such as Artemisia species, utilize polyacetylenes in allelopathic interactions, where they can inhibit the growth of competing plants. mdpi.com The release of these compounds into the soil can create a chemical barrier, securing resources for the producing plant. Although not specifically demonstrated for (3R,8R)-9-decene-4,6-diyne-1,3,8-triol, its presence in Artemisia monosperma suggests it could contribute to the plant's allelopathic potential. mdpi.comnih.gov

Defensive Mechanisms against Pathogens or Predators

A more clearly defined ecological function of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol and related polyacetylenes is their role in chemical defense. These compounds exhibit a broad spectrum of antimicrobial and insecticidal activities.

Polyacetylenes are recognized as phytoalexins, compounds that are produced by plants in response to pathogen attack. mdpi.com They have demonstrated significant antifungal activity. For example, dehydrofalcarinol (B1252726) and dehydrofalcarindiol, which are structurally similar to the subject compound, have shown antifungal properties. mdpi.com This suggests that (3R,8R)-9-decene-4,6-diyne-1,3,8-triol likely contributes to the defense of Artemisia monosperma against fungal pathogens.

In marine sponges, the production of polyacetylenes is a key defensive strategy against predation and microbial fouling. Sponges are sessile organisms and rely on chemical deterrents to ward off predators and prevent the growth of bacteria and other microorganisms on their surfaces. nih.gov The genus Callyspongia is a prolific producer of bioactive polyacetylenes, which are considered chemical markers for this group. nih.gov These compounds have been shown to possess antibacterial and cytotoxic properties, which are crucial for survival in the competitive marine environment. nih.gov

Furthermore, an insecticidal diacetylene has been isolated from Artemisia monosperma, indicating that polyacetylenes in this plant can also provide defense against herbivorous insects. mdpi.com

Adaptive Advantages Conferred by the Production of Polyol-Polyyne Metabolites

The ability to synthesize polyol-polyyne metabolites like (3R,8R)-9-decene-4,6-diyne-1,3,8-triol confers significant adaptive advantages to the producing organisms. These advantages are multifaceted and contribute to the organism's fitness and survival.

The primary advantage is the enhanced defense against a wide array of biological threats. By deterring predators, inhibiting the growth of pathogenic fungi and bacteria, and potentially reducing competition from other plants through allelopathy, these compounds increase the organism's chances of survival and reproduction. mdpi.com

For plants like Artemisia monosperma that thrive in arid or semi-arid environments, the metabolic cost of producing these defensive compounds is likely outweighed by the benefits of protection against herbivores and pathogens, which can be particularly damaging in resource-limited settings.

Distribution and Biosynthetic Preponderance in Specific Organismal Niches

The distribution of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol and related polyacetylenes is not uniform across the biological kingdom but is concentrated in specific organismal niches. This compound has been specifically identified in the plant Artemisia monosperma, a member of the Asteraceae family. nih.gov This family is one of the three plant families, along with Apiaceae and Araliaceae, known for the significant production of polyacetylenes derived from fatty acids. mdpi.com

In the marine realm, polyacetylenes are characteristic secondary metabolites of sponges belonging to the order Haplosclerida. nih.gov The genus Callyspongia is particularly noted for its diverse array of polyacetylenes. nih.gov The biosynthesis of these compounds is a key feature of the secondary metabolism of these organisms, suggesting a long evolutionary history of their production and ecological importance.

The biosynthesis of polyacetylenes generally originates from fatty acid precursors through a series of desaturation and modification steps. nih.govnih.gov The prevalence of these compounds in certain taxa suggests that the enzymatic machinery required for their synthesis has evolved and been maintained in these lineages due to the significant ecological advantages they provide.

Environmental Fate and Biotransformation Pathways in Natural Ecosystems

The environmental fate and biotransformation of (3R,8R)-9-decene-4,6-diyne-1,3,8-triol are not well-studied. However, general principles of the degradation of natural products in the environment can be applied. Polyacetylenes are known to be relatively unstable compounds, susceptible to degradation by factors such as light, heat, and oxidation. nih.govacs.org

When released into the environment, for example, from the roots of Artemisia monosperma or from decaying sponge tissue, (3R,8R)-9-decene-4,6-diyne-1,3,8-triol would likely undergo several transformation processes. Abiotic degradation through photolysis, especially for compounds near the surface of soil or in the water column, is a probable pathway.

Biotic degradation by soil and marine microorganisms is also expected to be a significant route of transformation. Microbes can utilize organic compounds as carbon sources, breaking them down through enzymatic processes. The multiple hydroxyl groups in (3R,8R)-9-decene-4,6-diyne-1,3,8-triol may increase its water solubility compared to less polar polyacetylenes, potentially influencing its mobility and bioavailability for microbial degradation. The diyne moiety, however, may confer some resistance to rapid degradation.

The ultimate biotransformation products would likely be simpler organic molecules that can be incorporated into microbial biomass or mineralized to carbon dioxide. The specific pathways and rates of degradation for (3R,8R)-9-decene-4,6-diyne-1,3,8-triol remain an area for future research.

Advanced Analytical and Spectroscopic Methodologies for 3r,8r 9 Decene 4,6 Diyne 1,3,8 Triol Research

High-Resolution Separation and Purification Techniques for Complex Mixtures

The isolation of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol from its natural source presents a significant challenge due to the presence of numerous other structurally similar compounds. High-resolution separation techniques are therefore indispensable for obtaining the pure enantiomer required for detailed study.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. rsc.orgresearchgate.net Given the chiral nature of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol, the use of Chiral Stationary Phases (CSPs) within HPLC columns is particularly critical. bohrium.comrsc.org Helical polyacetylene derivatives have emerged as highly effective CSPs, demonstrating excellent chiral recognition abilities for a wide range of racemic compounds. rsc.orgbohrium.com The separation mechanism relies on the differential interactions, such as hydrogen bonding and π–π stacking, between the enantiomers and the chiral stationary phase. rsc.org The choice of solvent (eluent) polarity is also a key parameter that can be adjusted to optimize the separation. rsc.org

Other high-resolution techniques such as supercritical fluid chromatography (SFC) can also be employed, sometimes offering advantages in terms of speed and reduced solvent consumption. acs.org These methods allow for the effective resolution of enantiomers and diastereomers from complex extracts, which is a critical first step for any further structural or functional analysis. acs.orgresearchgate.net

Table 1: High-Resolution Separation Techniques for Chiral Polyacetylenes

| Technique | Stationary Phase Type | Principle of Separation | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phases (CSPs), often based on helical polymers like polyacetylene derivatives. rsc.orgbohrium.comrsc.org | Differential diastereomeric interactions (e.g., hydrogen bonds, π-π stacking) between enantiomers and the CSP. rsc.org | High resolution, well-established, applicable for both analytical and preparative scale. researchgate.net |

| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phases (similar to HPLC). acs.org | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase, offering unique selectivity. | Faster separations, lower viscosity, and reduced organic solvent usage compared to HPLC. acs.org |

| Gas Chromatography (GC) | Chiral capillary columns. | Differential partitioning of volatile (or derivatized) enantiomers with the chiral stationary phase. | High efficiency for volatile and thermally stable compounds. nih.gov |

Hyphenated Mass Spectrometry for Metabolomic Profiling and Isotopic Labeling Studies

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in modern analytical chemistry. chromatographytoday.com For the study of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol, the combination of liquid chromatography with mass spectrometry (LC-MS) is particularly invaluable. nih.govnih.gov

LC-MS allows for the separation of the compound from a complex mixture, followed by its immediate detection and identification based on its mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol (C₁₀H₁₂O₃), enabling the determination of its elemental composition with high confidence. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) provides deeper structural insights. slideshare.net In an MS/MS experiment, the ion corresponding to the compound of interest is selected and fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern serves as a structural fingerprint, helping to elucidate the connectivity of the atoms within the molecule.

These techniques are central to metabolomic profiling, where the goal is to identify and quantify a wide range of metabolites in a biological sample. nih.gov By comparing the metabolomic profiles of, for example, plant tissues under different conditions, researchers can gain insights into the biosynthesis of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol. Isotopic labeling studies, where precursors enriched with stable isotopes (like ¹³C or ²H) are fed to the organism, can be traced using mass spectrometry to map the specific metabolic pathways leading to the synthesis of the compound.

Table 2: Mass Spectrometry Data for (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | nih.gov |

| Molecular Weight (Monoisotopic) | 180.078644241 Da | nih.govnih.gov |

| Molecular Weight (Average) | 180.20 g/mol | nih.govnih.gov |

| Primary Ionization Technique | Electrospray Ionization (ESI) | mdpi.comrsc.org |

| Common Adducts in Positive Mode | [M+H]⁺, [M+Na]⁺ | mdpi.com |

Microscale and Nanoscale Analytical Approaches for Limited Sample Quantities

Research on natural products is often hampered by the very small quantities of pure compounds that can be isolated. dtic.mil Microscale and nanoscale analytical methods are designed to overcome this limitation by enabling chemical analysis on minute amounts of material. ku.dk

These approaches include the use of microfluidic chips, also known as lab-on-a-chip technology, which integrate multiple analytical steps like sample preparation, separation, and detection onto a single small device. ku.dk This miniaturization drastically reduces the required sample volume and solvent consumption. wiley.com

Techniques relevant to the study of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol include:

Nano-LC: A miniaturized version of HPLC that uses columns with sub-millimeter internal diameters, offering high sensitivity for mass-limited samples.

Micro-Solid Phase Extraction (µSPE): A sample preparation technique that uses a very small amount of sorbent material to isolate and concentrate the analyte from a complex matrix before analysis. ku.dk

Capillary Electrophoresis (CE): A high-efficiency separation technique performed in narrow capillaries, requiring only nanoliter volumes of sample. Coupling CE with mass spectrometry (CE-MS) is a powerful combination for analyzing precious samples. chromatographytoday.com

These microscale methods are not only crucial for initial studies when material is scarce but also support high-throughput screening efforts. ku.dk

Quantitative Spectroscopic Methods for Mechanistic Assays and Binding Studies

Beyond structural identification, spectroscopic techniques can be employed quantitatively to probe the compound's function, particularly its interactions with biological targets.

Raman Spectroscopy has been used to study polyacetylenes directly within plant tissues, avoiding the need for extraction. nih.gov The intensity of characteristic Raman bands, such as those from the carbon-carbon triple bonds (–C≡C–) in the polyacetylene backbone, can be correlated with the concentration of the compound. nih.govresearchgate.net This allows for mapping the distribution of the compound within the plant. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool. While essential for structure elucidation, quantitative NMR (qNMR) can determine the precise concentration of a compound in a solution. Furthermore, NMR is highly sensitive to the chemical environment of each atom. When (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol binds to a biological macromolecule like a protein, changes in the chemical shifts or relaxation times of its nuclei can be observed. These changes can be monitored to identify the binding site and determine the binding affinity, providing key mechanistic information.

Circular Dichroism (CD) Spectroscopy is particularly suited for chiral molecules. The technique measures the differential absorption of left and right circularly polarized light. The CD spectrum is a unique signature of a chiral molecule's three-dimensional structure. Changes in the CD spectrum upon interaction with a target can indicate binding and potentially induced conformational changes in either the small molecule or the macromolecule.

Integration of Advanced Analytical Data with Computational Chemistry for Structure-Function Relationships

The synergy between experimental analytical data and computational chemistry provides a profound understanding of a molecule's properties. nih.gov For (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol, this integration is critical for confirming its absolute stereochemistry and predicting its biological activity.

A significant challenge in natural product chemistry is the determination of the absolute configuration of chiral centers. A powerful approach combines experimental Circular Dichroism (CD) spectroscopy with computational methods. mdpi.com The process involves:

Proposing possible stereoisomers (e.g., (3R,8R), (3S,8S), etc.).

Using computational methods like Density Functional Theory (DFT) to calculate the theoretical CD spectrum for each possible isomer. mdpi.comnih.govpreprints.org

Comparing the calculated spectra with the experimentally measured CD spectrum of the isolated natural product. The correct absolute configuration is the one whose calculated spectrum matches the experimental one. mdpi.com

Furthermore, computational docking simulations can be used to model the interaction between (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol and the active site of a target protein. mdpi.com These models can predict the preferred binding pose and estimate the binding energy, helping to rationalize the compound's biological activity and establish a clear structure-function relationship. This computational insight can guide further experimental work, such as site-directed mutagenesis of the target protein to validate the predicted binding interactions.

Future Research Directions and Unresolved Questions in the Academic Study of 3r,8r 9 Decene 4,6 Diyne 1,3,8 Triol

Discovery of Novel Biosynthetic Enzymes and Regulatory Mechanisms

A significant gap in the current understanding of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol lies in its natural biosynthesis. The enzymatic machinery and regulatory networks that govern its formation in plants are largely uncharacterized. Future research should prioritize the identification and characterization of the specific enzymes, such as desaturases, acetylenases, and hydroxylases, involved in the intricate biosynthetic pathway leading to this C10 polyacetylenic triol. Elucidating the genetic and environmental factors that regulate the expression of these enzymes will be crucial for understanding the compound's ecological role and for potential biotechnological applications.

Identification of Additional or Undiscovered Biological Targets In Vitro

The bioactivity of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol is an area ripe for investigation. Preliminary studies on related polyacetylenes suggest a range of biological activities, but the specific molecular targets of this particular triol are yet to be fully identified. High-throughput screening assays, coupled with proteomics and metabolomics approaches, can be employed to uncover novel protein binding partners and cellular pathways modulated by this compound. A comprehensive in vitro profiling against a diverse panel of enzymes, receptors, and ion channels will be instrumental in delineating its pharmacological profile and identifying potential therapeutic leads.

Exploration of Unconventional Biological Roles and Interactions

Beyond conventional pharmacological targets, future research should explore the potential for (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol to engage in unconventional biological roles. This could include its involvement in modulating protein-protein interactions, influencing lipid membrane dynamics, or acting as a signaling molecule in plant defense or allelopathy. Investigating its interactions with non-proteinaceous biomolecules, such as nucleic acids or polysaccharides, may also reveal novel mechanisms of action.

Advancements in Methodologies for In Situ and In Vivo Mechanistic Studies

To bridge the gap between in vitro findings and biological relevance, the development of advanced methodologies for studying the compound's mechanism of action in situ and in vivo is paramount. The synthesis of tagged or labeled derivatives of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol would enable its visualization and tracking within living cells and organisms. Techniques such as fluorescence microscopy, chemical proteomics, and advanced mass spectrometry imaging can provide invaluable spatial and temporal information about its distribution, metabolism, and target engagement in a native biological context.

Opportunities for Interdisciplinary Research at the Chemistry-Biology Interface

The multifaceted nature of (3R,8R)-9-Decene-4,6-diyne-1,3,8-triol provides a fertile ground for interdisciplinary research. Collaborations between synthetic chemists, biochemists, molecular biologists, and pharmacologists will be essential to fully unravel its complexities. Synthetic chemists can provide access to the compound and its analogs, while biologists can probe its mechanisms of action. This synergistic approach will be critical for translating fundamental discoveries into tangible applications, whether in medicine, agriculture, or materials science. The study of this polyacetylene serves as a compelling model for fostering collaborations at the dynamic interface of chemistry and biology.

Q & A

Q. How do researchers address discrepancies in bioactivity data between synthetic and natural isolates?

- Methodological Answer : Comparative metabolomics (GC-MS, NMR) identifies co-isolated impurities in natural extracts that may synergize or antagonize bioactivity. Isotopic labeling (e.g., C-glucose feeding) traces biosynthetic modifications in vivo, ensuring synthetic replicates match natural post-translational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.